5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione
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Overview
Description
5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione is an organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group and an imino group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione typically involves the reaction of 4-methylphenylhydrazine with 5-methyl-2,3-furandione under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3-furandione: Lacks the imino group and phenyl ring, resulting in different chemical properties.
5-Methyl-4-(1-((4-chlorophenyl)imino)ethyl)-2,3-furandione: Contains a chlorophenyl group instead of a methylphenyl group, leading to different reactivity and biological activities.
Uniqueness
5-Methyl-4-(1-((4-methylphenyl)imino)ethyl)-2,3-furandione is unique due to the presence of both the imino group and the methylphenyl group, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
CAS No. |
88556-34-7 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-methyl-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]furan-2,3-dione |
InChI |
InChI=1S/C14H13NO3/c1-8-4-6-11(7-5-8)15-9(2)12-10(3)18-14(17)13(12)16/h4-7H,1-3H3 |
InChI Key |
GHGXETJHOVDDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(OC(=O)C2=O)C |
Origin of Product |
United States |
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